Cas no 1448125-89-0 ((6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone)

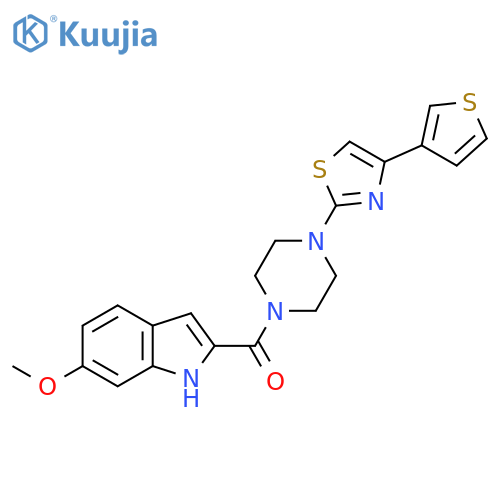

1448125-89-0 structure

商品名:(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 化学的及び物理的性質

名前と識別子

-

- (6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

- (6-methoxy-1H-indol-2-yl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

- AKOS024572173

- F6477-0544

- 1448125-89-0

- 6-METHOXY-2-{4-[4-(THIOPHEN-3-YL)-1,3-THIAZOL-2-YL]PIPERAZINE-1-CARBONYL}-1H-INDOLE

-

- インチ: 1S/C21H20N4O2S2/c1-27-16-3-2-14-10-18(22-17(14)11-16)20(26)24-5-7-25(8-6-24)21-23-19(13-29-21)15-4-9-28-12-15/h2-4,9-13,22H,5-8H2,1H3

- InChIKey: JOMAKCYRJPQLMW-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2=CSC=C2)N=C1N1CCN(C(C2=CC3C=CC(=CC=3N2)OC)=O)CC1

計算された属性

- せいみつぶんしりょう: 424.10276824g/mol

- どういたいしつりょう: 424.10276824g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 589

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6477-0544-10μmol |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 10μl |

$69.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-30mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 30mg |

$119.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-50mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 50mg |

$160.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-100mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 100mg |

$248.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-10mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 10mg |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-2μmol |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 2μl |

$57.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-3mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 3mg |

$63.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-20μmol |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 20μl |

$79.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-75mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 75mg |

$208.0 | 2023-05-20 | |

| Life Chemicals | F6477-0544-25mg |

6-methoxy-2-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole |

1448125-89-0 | 90%+ | 25mg |

$109.0 | 2023-05-20 |

(6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

1448125-89-0 ((6-methoxy-1H-indol-2-yl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬